![molecular formula C20H26N6O3S B2641246 N-(4-((4-(6-(吡咯烷-1-基)嘧啶-4-基)哌嗪-1-基)磺酰基)苯基)乙酰胺 CAS No. 1797974-21-0](/img/structure/B2641246.png)
N-(4-((4-(6-(吡咯烷-1-基)嘧啶-4-基)哌嗪-1-基)磺酰基)苯基)乙酰胺
货号 B2641246
CAS 编号:
1797974-21-0
分子量: 430.53
InChI 键: MDDKIPKVUCPOMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and rings. The compound has a molecular formula of C22H24N6O and a molecular weight of 388.5 g/mol . The compound appears to contain a pyrrolidine ring, a pyridazin ring, a piperazine ring, and a phenyl ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 388.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved sources.科学研究应用
- The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage, enhancing drug interactions with biological targets .
- Researchers have investigated pyrrolidine derivatives for their potential antitubercular activity. By modifying the N-substituents and spatial orientation of substituents, these compounds exhibit varying biological profiles .
- The stereogenicity of pyrrolidine carbons plays a crucial role in drug development. Different stereoisomers and substituent orientations can lead to distinct binding modes with enantioselective proteins, affecting drug efficacy and selectivity .
- Scientists employ two main synthetic strategies:
- Researchers explore the influence of steric factors on biological activity. For instance, antibacterial activity varies based on N’-substituents and 4’-phenyl substituents .
Medicinal Chemistry and Drug Discovery
Antitubercular Activity
Stereochemistry and Enantioselective Proteins
Synthetic Strategies
Structure–Activity Relationship (SAR)
属性
IUPAC Name |
N-[4-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-16(27)22-17-4-6-19(7-5-17)30(28,29)26-12-10-24(11-13-26)18-14-20(23-21-15-18)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKIPKVUCPOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看